molecular formula C12H7F6NO B11766629 1-Methyl-2,4-bis(trifluoromethyl)quinolin-7(1H)-one CAS No. 91915-73-0

1-Methyl-2,4-bis(trifluoromethyl)quinolin-7(1H)-one

Cat. No.: B11766629
CAS No.: 91915-73-0
M. Wt: 295.18 g/mol
InChI Key: YPVYJCOHTMTYDI-UHFFFAOYSA-N
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Description

1-Methyl-2,4-bis(trifluoromethyl)quinolin-7(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2,4-bis(trifluoromethyl)quinolin-7(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Starting Material: The synthesis often begins with a quinoline derivative.

    Functionalization: Introduction of trifluoromethyl groups at the 2 and 4 positions using reagents like trifluoromethyl iodide (CF₃I) in the presence of a base.

    Methylation: Methylation at the 1 position can be achieved using methyl iodide (CH₃I) and a strong base.

    Cyclization: Formation of the quinolin-7(1H)-one core structure through cyclization reactions.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2,4-bis(trifluoromethyl)quinolin-7(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinolinone derivatives using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reduction of the quinolinone ring to form dihydroquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic or nucleophilic substitution reactions at the trifluoromethyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).

Major Products

    Oxidation Products: Quinolinone derivatives.

    Reduction Products: Dihydroquinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-2,4-bis(trifluoromethyl)quinolin-7(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2,4-Dimethylquinoline: Lacks the trifluoromethyl groups.

    1-Methylquinolin-7(1H)-one: Lacks the trifluoromethyl groups.

Uniqueness

1-Methyl-2,4-bis(trifluoromethyl)quinolin-7(1H)-one is unique due to the presence of two trifluoromethyl groups, which can significantly alter its chemical and biological properties compared to similar compounds.

Properties

CAS No.

91915-73-0

Molecular Formula

C12H7F6NO

Molecular Weight

295.18 g/mol

IUPAC Name

1-methyl-2,4-bis(trifluoromethyl)quinolin-7-one

InChI

InChI=1S/C12H7F6NO/c1-19-9-4-6(20)2-3-7(9)8(11(13,14)15)5-10(19)12(16,17)18/h2-5H,1H3

InChI Key

YPVYJCOHTMTYDI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=O)C=CC2=C(C=C1C(F)(F)F)C(F)(F)F

Origin of Product

United States

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